7-isopropyl-3-methyl-1H-indazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-methyl-7-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C11H14N2/c1-7(2)9-5-4-6-10-8(3)12-13-11(9)10/h4-7H,1-3H3,(H,12,13) |
InChI Key |
FPMWOMZFXAXCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)C(C)C |
Origin of Product |
United States |
The Indazole Nucleus As a Privileged Heterocyclic Scaffold in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent structural motif in medicinal chemistry. samipubco.comnih.gov It is considered a "privileged scaffold" because its framework can interact with a multitude of biological targets, making it a valuable foundation for drug discovery. samipubco.comresearchgate.netresearchgate.net This versatility has led to the development of numerous indazole-containing compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties. nih.govnih.gov In fact, over 40 therapeutic agents based on the indazole scaffold are either in clinical use or undergoing clinical trials. researchgate.netnih.gov
The significance of the indazole core is further underscored by its presence in several approved drugs. For instance, pazopanib, a tyrosine kinase inhibitor used in cancer therapy, and entrectinib, which targets specific genetic rearrangements in various cancers, both feature the indazole structure. nih.govresearchgate.netbeilstein-journals.org The ability of indazole derivatives to exhibit polypharmacology—modulating multiple biological pathways simultaneously—enhances their therapeutic potential, particularly for complex diseases. samipubco.com
Overview of 1h Indazole Tautomerism and Structural Features Relevant to Research
A key characteristic of the indazole ring is annular tautomerism, which refers to the different possible positions of the hydrogen atom on the two nitrogen atoms of the pyrazole (B372694) ring. beilstein-journals.orgrug.nl This gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net The 1H-indazole tautomer, which has a benzenoid structure, is generally the more thermodynamically stable and predominant form in various states, including the solid state, in solution, and in the gas phase. rug.nlresearchgate.netnih.gov The 2H-indazole tautomer possesses a quinonoid character. nih.gov A third, much rarer tautomer, 3H-indazole, lacks heteroaromatic character. nih.gov
The position of substituents on the indazole ring significantly influences the ratio of these tautomers. rug.nl Spectroscopic methods, particularly NMR spectroscopy, are crucial for distinguishing between the N-1 and N-2 substituted isomers, as their spectra exhibit distinct differences. nih.govmdpi.com For instance, the chemical shift of the H3 proton in the 1H and 2H tautomers of osmium(IV) complexes of indazole differs by approximately 10 ppm. nih.gov The ability to selectively synthesize either the N-1 or N-2 substituted indazole is of great interest in medicinal chemistry, as the substitution pattern can dramatically affect the biological activity of the resulting compound. beilstein-journals.org
Rationale for Academic Investigation of 7 Isopropyl 3 Methyl 1h Indazole and Substituted Indazoles
Modern Approaches to 1H-Indazole Core Construction
The construction of the 1H-indazole core has evolved significantly, with modern methodologies offering greater efficiency, regioselectivity, and functional group tolerance compared to traditional synthetic routes. These advanced strategies can be broadly categorized into transition-metal-catalyzed and metal-free pathways.
Transition-Metal-Catalyzed Cyclization and Annulation Strategies
Transition-metal catalysis has emerged as a powerful tool for the synthesis of 1H-indazoles, enabling the formation of key bonds through novel mechanistic pathways.
Rhodium catalysis has been effectively utilized in the synthesis of 1H-indazoles through C-H activation and subsequent C-N bond formation. In one approach, a synergistic rhodium/copper catalytic system enables the coupling of imidates and nitrosobenzenes under redox-neutral conditions. snnu.edu.cnacs.org This method demonstrates high efficiency and tolerates a wide range of functional groups. A key intermediate in this process is a rhodacyclic imidate complex. snnu.edu.cn
Another rhodium-catalyzed strategy involves the double C-H activation of aldehyde phenylhydrazones, leading to functionalized 1H-indazoles. This C-H/C-H cross-coupling reaction is scalable and proceeds with good functional-group compatibility. nih.govrsc.org Mechanistic studies suggest a sequence involving C(aryl)-H metalation, C(aldehyde)-H insertion, and reductive elimination. nih.gov Furthermore, a combined Rh(III)/Cu(II) catalytic system facilitates the synthesis of 1H-indazoles from arylimidates and organoazides, where N-H-imidates act as directing groups for C-H activation and subsequent intramolecular N-N bond formation. nih.gov
| Catalyst System | Starting Materials | Key Features |
| [CpRhCl2]2 / Cu(OAc)2 | Imidate esters, Nitrosobenzenes | Redox-neutral, High efficiency, Broad functional group tolerance snnu.edu.cnacs.org |
| (RhCpCl2)2 / AgOTf | Aldehyde phenylhydrazones | Scalable, Good functional-group compatibility nih.govrsc.org |
| Rh(III) / Cu(II) | Arylimidates, Organoazides | N-H-imidates as directing groups, Green (O2 as terminal oxidant) nih.gov |
Copper catalysis is prominent in the formation of the crucial N-N bond in indazole synthesis. A facile method involves the Cu(OAc)2-catalyzed reaction of o-aminoaryl N-H ketimines, derived from 2-aminobenzonitriles, using oxygen as the terminal oxidant. acs.org This process is efficient and practical for gram-scale synthesis. acs.org
Another versatile copper-catalyzed approach is a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles. organic-chemistry.orgnih.gov This method features sequential C-N and N-N bond formation and exhibits a broad substrate scope with high functional group tolerance. organic-chemistry.orgnih.gov Copper(I) oxide nanoparticles have also been employed under ligand-free conditions in a green solvent for a similar three-component reaction. organic-chemistry.org Additionally, copper-catalyzed intramolecular C-H amination of hydrazones provides a pathway to 1H-indazoles. researchgate.net
| Catalyst | Starting Materials | Key Features |
| Cu(OAc)2 | o-aminoaryl N-H ketimines | Uses O2 as terminal oxidant, Practical for large scale acs.org |
| CuI | 2-bromobenzaldehydes, Primary amines, Sodium azide | One-pot, three-component, Broad substrate scope organic-chemistry.orgnih.gov |
| Cu2O-NP | 2-chloro/bromobenzaldehydes, Primary amines, Sodium azide | Ligand-free, Green solvent (PEG 300) organic-chemistry.org |
| Copper | Hydrazones | Intramolecular C-H amination researchgate.net |
Palladium catalysis offers effective routes to 1H-indazoles through C-H amination. One such method involves the palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones. nih.gov This intramolecular amination is sensitive to the choice of phosphine (B1218219) ligand, with chelating phosphines like rac-BINAP and dppf being most effective. nih.gov
Furthermore, a palladium-catalyzed double C(sp2)-H bond functionalization, initiated by a sequential nitration/cyclization process, yields 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives under mild conditions. rsc.org Direct C7-arylation of substituted indazoles with iodoaryls has also been achieved using a palladium acetate (B1210297) catalyst with 1,10-phenanthroline (B135089) as the ligand. acs.org
| Catalyst System | Starting Materials | Key Features |
| Pd(dba)2 / rac-BINAP | Arylhydrazones of 2-bromoaldehydes | Intramolecular amination, Ligand-dependent nih.gov |
| Palladium | Sulfonyl hydrazide | Sequential nitration/cyclization, Mild conditions rsc.org |
| Pd(OAc)2 / 1,10-phenanthroline | Substituted indazoles, Iodoaryls | Direct C7-arylation acs.org |
Nickel-catalyzed reactions have been applied to the synthesis of indazole derivatives, particularly through alkoxycarbonylation. A photoredox nickel dual catalysis approach enables the cross-coupling of organic halides, including heteroaryl bromides like indazole, with oxalates to form esters. chinesechemsoc.orgchinesechemsoc.org This method operates under mild conditions and demonstrates tolerance for a variety of heteroaryl groups. chinesechemsoc.org Although alkoxycarbonyl radicals are intermediates, the reaction selectively yields the ester products without competing heteroaryl alkoxycarbonylation. chinesechemsoc.orgchinesechemsoc.org
| Catalyst System | Substrate Type | Reaction Type | Key Features |
| Photoredox Nickel | Heteroaryl bromides (including indazole) | Alkoxycarbonylation (Radical Cross-Coupling) | Mild conditions, Tolerates various heteroaryl groups chinesechemsoc.orgchinesechemsoc.org |
Metal-Free Synthetic Pathways to Indazoles
In a move towards greener and more sustainable chemistry, several metal-free synthetic routes to 1H-indazoles have been developed. A notable example is the synthesis from readily available o-aminobenzoximes under mild conditions using methanesulfonyl chloride and triethylamine. acs.org This method is scalable and avoids the use of heavy metals.
Another one-pot, metal-free protocol involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.orgacs.org This operationally simple and mild reaction is insensitive to air and moisture and displays a broad functional group tolerance. organic-chemistry.orgacs.org Additionally, an electrochemical approach for the intramolecular N(sp2)-H/N(sp3)-H coupling to synthesize 1H-indazoles has been reported, using ammonia (B1221849) as the nitrogen source in a transition-metal-free process. rsc.org
| Starting Materials | Reagents | Key Features |
| o-aminobenzoximes | Methanesulfonyl chloride, Triethylamine | Mild conditions, Scalable, Metal-free acs.org |
| 2-aminophenones, Hydroxylamine derivatives | - | One-pot, Mild, Insensitive to air/moisture, Broad functional group tolerance organic-chemistry.orgacs.org |
| - | Ammonia (as N source) | Electrochemical, Transition-metal-free, Intramolecular coupling rsc.org |
1,3-Dipolar Cycloaddition Reactions with Arynes
A powerful and versatile method for the synthesis of indazoles involves the [3+2] cycloaddition of arynes with diazo compounds. organic-chemistry.orgnih.govnih.govelsevierpure.com This approach allows for the formation of the indazole ring in a single, efficient step. Arynes, highly reactive intermediates, can be generated in situ from readily available precursors like o-(trimethylsilyl)aryl triflates under mild, fluoride-promoted conditions. nih.gov
The reaction of an appropriately substituted aryne with a diazo compound, such as diazomethane, leads to the formation of the corresponding 1H-indazole. nih.govelsevierpure.com For the synthesis of a this compound analogue, one could envision using an aryne derived from a 2-isopropyl-6-substituted benzene (B151609) precursor. The subsequent reaction with a diazoalkane would then furnish the desired indazole core. The regioselectivity of this cycloaddition can be influenced by the nature of the substituents on both the aryne and the diazo compound. acs.org
Recent advancements have demonstrated that N-tosylhydrazones can serve as convenient precursors for the in situ generation of diazo compounds, which then react with arynes to afford 3-substituted indazoles in good yields. organic-chemistry.org This one-pot procedure further enhances the utility of this methodology.
Condensation and Cyclization of o-Aminophenyl Derivatives
A classical yet effective approach to indazole synthesis involves the condensation and subsequent cyclization of ortho-aminophenyl derivatives. This strategy is particularly useful for accessing a variety of substituted indazoles. For instance, the diazotization of (2-aminophenyl)acetonitrile derivatives can yield 1H-indazole-3-carbonitriles. thieme-connect.de Similarly, the diazotization of ethyl 2-(2-aminophenyl)propanoate has been used to produce ethyl 1H-indazole-3-carboxylate. thieme-connect.de
To synthesize a this compound analogue via this route, one would start with a substituted o-aminophenyl ketone. For example, a 2-amino-3-isopropylacetophenone could be subjected to diazotization followed by intramolecular cyclization to yield the target indazole.
Another variation involves the reaction of 1-acyl-2-fluoroarenes with hydrazine to generate 3-substituted 1H-indazoles. thieme-connect.de Furthermore, aryl ketones can cyclize with hydrazines to form the corresponding indazoles. thieme-connect.de The reaction of arylhydrazones with an oxidant like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can also lead to 1H-indazoles through direct aryl C-H amination. nih.gov
Intramolecular Diazonium Coupling Mechanisms
The formation of indazoles from o-toluidine (B26562) derivatives proceeds through an intramolecular diazonium coupling mechanism. orgsyn.org This process typically involves the diazotization of the starting o-toluidine, which is then followed by a slow decomposition of the resulting diazonium salt to yield the indazole. thieme-connect.de This method is particularly effective when electron-withdrawing groups are present on the benzene ring of the starting material. thieme-connect.de
A proposed mechanism for the formation of 3-methylcarboxy-1H-indazole from the diazotization of o-aminophenylacetic acid involves the regioselective electrophilic addition of the diazonium ion to the enol tautomer of the starting material, followed by a hydrazone-azo tautomerization. missouri.edu Theoretical studies suggest that the enol tautomer of o-diazoniumphenylacetic acid is significantly stabilized, making it a viable reactive intermediate in this cyclization process. missouri.edu
Regioselective Functionalization Strategies for Indazoles
Once the indazole core is synthesized, further functionalization, particularly at the nitrogen atoms, is often necessary. The control of regioselectivity in these reactions is a significant challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2).
Control over N1- and N2-Alkylation in 1H-Indazole Systems
The direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products, with the ratio being dependent on the reaction conditions and the substituents on the indazole ring. beilstein-journals.orgnih.gov The thermodynamic stability of the 1H-indazole tautomer is generally greater than that of the 2H-indazole tautomer. nih.gov
Several strategies have been developed to achieve regioselective alkylation. The choice of base and solvent can significantly influence the N1/N2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for certain substituted indazoles. nih.govresearchgate.net Conversely, Mitsunobu conditions often lead to a preference for the N2-isomer. nih.gov
Recent studies have explored the use of different metal carbonates and solvents to control the regioselectivity. For instance, the use of cesium carbonate (Cs2CO3) has been shown to promote N1-alkylation, with density functional theory (DFT) calculations suggesting a chelation mechanism involving the cesium cation. beilstein-journals.orgnih.gov
Table 1: Effect of Solvent on Indazole N1-Alkylation Yield
| Entry | Solvent | Yield (%) |
| 1 | DMF | 60 |
| 2 | Chlorobenzene | 66 |
| 3 | Dioxane | 96 |
| 4 | DMSO | 55 |
| 5 | NMP | 58 |
| Reaction conditions involved a tosylate electrophile and Cs2CO3 as the base at 90°C. Data compiled from a study on a model indazole system. beilstein-journals.orgbeilstein-journals.org |
Directed Alkylation Approaches for Site-Specific Substitution (e.g., isopropyl and methyl groups)
Achieving site-specific substitution, such as the introduction of isopropyl and methyl groups at desired positions, requires careful selection of synthetic strategies. For the introduction of the 7-isopropyl and 3-methyl groups prior to cyclization, one would start with appropriately substituted precursors as described in the cyclization sections.
For post-cyclization functionalization, directed alkylation methods can be employed. The presence of a directing group on the indazole ring can influence the regioselectivity of alkylation. For instance, a substituent at the C7 position can sterically hinder the N1 position, thereby favoring N2-alkylation. nih.gov Conversely, an electron-withdrawing group at the C3 position can favor N1-alkylation through chelation with the cation of the base. nih.gov
A recently developed methodology for the selective N1-alkylation of indazoles utilizes a reductive amination approach with aldehydes, followed by reduction. rsc.orgnih.gov This method has shown high selectivity for the N1 position and is applicable to a broad range of indazoles and aldehydes, including those that would introduce isopropyl and other alkyl groups. rsc.orgnih.gov
Optimization of Reaction Conditions and Yields for Substituted Indazoles
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired substituted indazole. Key parameters that are often varied include the choice of solvent, base, temperature, and reaction time.
For cyclization reactions, the concentration of reagents and the rate of addition can be critical. In the case of intramolecular diazonium coupling, controlling the temperature during the diazotization and decomposition steps is essential to prevent side reactions and improve the yield. orgsyn.org
In the context of N-alkylation, high-throughput experimentation (HTE) can be a valuable tool for rapidly screening a wide range of conditions to identify the optimal parameters for a specific substrate. rsc.org For example, a study on the N1-alkylation of an indazole derivative systematically varied the base, solvent, and alkylating agent to achieve high selectivity and yield. rsc.org
The choice of solvent can have a dramatic effect on the outcome of the reaction. As shown in Table 1, switching from DMF to dioxane significantly increased the yield of the N1-alkylated product in a model system. beilstein-journals.orgbeilstein-journals.org This highlights the importance of empirical optimization for each specific transformation.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are indispensable tools for gaining a fundamental understanding of the electronic structure and reactivity of molecules. For this compound, these methods can provide valuable insights into its formation and chemical behavior.
Density Functional Theory (DFT) Applied to Indazole Formation and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently applied to understand the mechanisms of chemical reactions, including those for forming heterocyclic compounds like indazoles. DFT calculations can elucidate the regioselectivity of reactions, such as the alkylation of the indazole core, by modeling the transition states and reaction pathways. For instance, studies on related indazole derivatives have successfully used DFT to predict whether substitution will occur at the N1 or N2 position of the indazole ring, a critical aspect in the synthesis of specific isomers. Such calculations can also provide insights into the thermodynamic stability of different isomers.
In the context of this compound, DFT calculations could be employed to model its synthesis, potentially via cyclization reactions, and to predict the energetic favorability of different reaction pathways. These theoretical investigations can guide synthetic chemists in optimizing reaction conditions to achieve higher yields of the desired product.
Analysis of Electronic Properties (e.g., Partial Charges, Fukui Indices)
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can be used to determine various electronic descriptors for this compound.
Partial Charges: The distribution of electron density within a molecule can be quantified by calculating the partial charges on each atom. This information helps to identify electron-rich and electron-deficient regions, which are indicative of nucleophilic and electrophilic sites, respectively. For substituted indazoles, the partial charges on the nitrogen atoms of the pyrazole (B372694) ring are of particular interest as they influence the compound's ability to act as a hydrogen bond donor or acceptor, as well as its reactivity towards electrophiles.
Fukui Indices: Fukui functions and dual descriptor analysis are powerful tools derived from conceptual DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For other indazole systems, these indices have been calculated to rationalize the observed regioselectivity in chemical reactions. For this compound, calculating Fukui indices would pinpoint the atoms most susceptible to chemical modification.
A hypothetical table of calculated electronic properties for this compound is presented below to illustrate the type of data that would be generated from such a study.
| Atom/Region | Calculated Partial Charge (e) | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack |
| N1 | -0.25 | 0.15 | 0.05 |
| N2 | -0.18 | 0.12 | 0.08 |
| C3 | 0.10 | 0.03 | 0.18 |
| C7 | -0.05 | 0.08 | 0.02 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific DFT calculations for this compound.
Computational Assessment of Annular Tautomerism in 1H-Indazoles
Indazoles can exist in two main tautomeric forms: the 1H- and 2H-tautomers, where the hydrogen atom is located on the N1 or N2 nitrogen atom, respectively. The relative stability of these tautomers is influenced by the nature and position of substituents on the indazole ring. Computational methods, particularly DFT and ab initio calculations, have been instrumental in predicting the most stable tautomer for a wide range of indazole derivatives. Generally, the 1H-tautomer of indazole is considered to be more stable due to its benzenoid character, whereas the 2H-tautomer has a quinonoid structure which is typically less aromatic.
For this compound, computational studies would involve geometry optimization of both the 1H- and 2H-tautomers, followed by a comparison of their electronic energies. The energy difference between the two tautomers would provide a quantitative measure of their relative stability. The inclusion of solvent effects in these calculations, often through continuum models like the Polarizable Continuum Model (PCM), can be crucial as the tautomeric equilibrium can be solvent-dependent.
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques are vital for predicting and analyzing the interactions between a small molecule, such as this compound, and a biological macromolecule, like a protein or enzyme. These methods are central to structure-based drug design.
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as an indazole derivative, might bind to the active site of a target protein. The results of a docking simulation are often a set of possible binding poses, ranked by a scoring function that estimates the binding affinity.
Numerous studies have reported the molecular docking of indazole derivatives into the active sites of various enzymes, including kinases and oxidoreductases, to rationalize their inhibitory activity. For this compound, docking simulations could be performed against a range of biologically relevant targets to identify potential therapeutic applications. The docking results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.
A hypothetical data table summarizing the results of docking this compound into the active site of a hypothetical protein kinase is shown below.
| Parameter | Value |
| Target Protein | Hypothetical Kinase XYZ (PDB ID: 0XYZ) |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | LEU83, VAL91, ALA146, LYS65, ASP161 |
| Hydrogen Bonds | N1-H with backbone C=O of GLU144; N2 with side chain of LYS65 |
| Hydrophobic Interactions | Isopropyl group with VAL91 and LEU83; Methyl group with ALA146 |
Note: This data is hypothetical and for illustrative purposes. Actual docking results would depend on the specific protein target and the software used.
Predictive Modeling of Binding Affinities
Building upon molecular docking, more advanced computational methods can be used to predict the binding affinity of a ligand to its target with greater accuracy. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the docked poses to calculate the free energy of binding. These methods provide a more rigorous estimation of binding affinity by considering solvation effects and entropic contributions.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of related indazole compounds to correlate their structural features with their biological activity. While a QSAR study would require data on a series of analogs, a predictive model could potentially estimate the binding affinity of this compound based on its calculated physicochemical properties and structural descriptors. Such models are valuable for prioritizing compounds for synthesis and biological testing in drug discovery pipelines.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to reveal the relationship between the chemical structures of compounds and their biological activities. For indazole derivatives, including analogues of this compound, QSAR methodologies are instrumental in understanding the structural features required for their therapeutic effects and in guiding the design of new, more potent compounds.
3D-QSAR Studies (CoMFA, CoMSIA) on Indazole Analogues
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for correlating the 3D properties of molecules with their biological activities. nih.gov These methods evaluate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of aligned molecules to generate a predictive model.
Several 3D-QSAR studies have been successfully performed on various series of indazole analogues to elucidate the structural requirements for their biological activities. For instance, field-based and Gaussian-based 3D-QSAR studies were conducted on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors. nih.govtandfonline.com These models provided crucial information regarding the influence of steric and electrostatic fields on the inhibitory potency. nih.gov The contour maps generated from these analyses offer a structural framework that helps in understanding the variability in activity and aids in the design of new inhibitors. nih.govtandfonline.com
Similarly, 3D-QSAR models have been developed for indazole derivatives targeting other proteins like Tyrosine Threonine Kinase (TTK). longdom.org A study on 109 indazole derivatives yielded a robust 3D-QSAR model with a high internal cross-validation regression coefficient (q²) of 0.9132, indicating strong predictive accuracy. longdom.org This analysis highlighted that steric descriptors were crucial factors governing the anticancer activity of these indazole derivatives. longdom.org
The statistical reliability of these models is paramount. Key statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predicted correlation coefficient for an external test set (pred_r²) are used to validate the models' robustness and predictive power. nih.govlongdom.org
| Target | QSAR Model | q² | r² | pred_r² | Key Findings | Reference |
| HIF-1α | Gaussian-based 3D-QSAR | 0.7782 | 0.8885 | - | Mapped steric, electrostatic, HBA, HBD, and hydrophobic features essential for activity. | tandfonline.com |
| HIF-1α | Field-based 3D-QSAR | 0.6334 | 0.8832 | - | Provided information on the position of electropositive/electronegative substituents. | tandfonline.com |
| TTK | 3D-QSAR (kNN-MFA) | 0.9132 | - | - | Steric descriptors were identified as crucial for governing anticancer activity. | longdom.org |
| Acetylcholinesterase | CoMFA | 0.604 | 0.863 | 0.701 | Identified key steric and electrostatic features for inhibitory activity. | nih.gov |
| Acetylcholinesterase | CoMSIA | 0.606 | 0.854 | 0.647 | Analyzed steric, electrostatic, hydrophobic, HBA, and HBD fields. | nih.gov |
Topomer CoMFA in Structure-Activity Correlation
Topomer CoMFA is a fragment-based 3D-QSAR method that combines the strengths of topomer technology and the CoMFA formalism. It circumvents the subjective and time-consuming process of molecular alignment required in traditional CoMFA. This method was employed to develop a 3D-QSAR model for a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which included potent antifungal compounds containing an indazole moiety. nih.govresearchgate.net
In one such study, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide demonstrated high antifungal activity. nih.govscience.govresearchgate.net The Topomer CoMFA model was used to understand the structure-activity relationship of this series. researchgate.net The resulting contour maps for the steric and electrostatic fields provided insights into how different substituents on the molecular fragments influence biological activity. researchgate.net For example, the model could predict that bulky substituents or electron-withdrawing groups at specific positions on the indazole or phenyl rings could enhance or diminish the antifungal effects. nih.govresearchgate.net
Advanced Simulation Techniques (e.g., Monte Carlo Simulations in Adsorption Studies)
Advanced simulation techniques like Monte Carlo (MC) simulations are valuable for studying molecular interactions at an atomic level. medjchem.com These methods are particularly useful in materials science and medicinal chemistry to predict the adsorption behavior of molecules on surfaces or their binding within protein active sites. medjchem.comnih.gov
A theoretical study utilized Monte Carlo simulations to investigate the adsorption of 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole (HMP), a hydrogenated analogue of this compound, on an Fe (110) surface in the context of corrosion inhibition. medjchem.comresearchgate.netresearchgate.net The simulations were performed to find the most favorable adsorption configuration of the inhibitor molecule on the steel surface. medjchem.comgrafiati.com
The calculations yielded significant negative values for the adsorption energy, indicating that the adsorption process is spontaneous. researchgate.net The study calculated various energy descriptors, including total adsorption energy, rigid adsorption energy (energy released when the unrelaxed molecule adsorbs), and deformation energy (energy released as the molecule relaxes on the surface). researchgate.net The high absolute values of the calculated adsorption energies suggested a strong and stable interaction between the indazole derivative and the iron surface, corroborating its potential as a corrosion inhibitor. medjchem.comresearchgate.net
| Inhibitor Molecule | Phase | Total Adsorption Energy (kcal/mol) | Rigid Adsorption Energy (kcal/mol) | Deformation Energy (kcal/mol) | dE_ads/dN_i (kcal/mol) | Reference |
| HMP | Gas | -138.65 | -124.03 | -14.62 | -123.95 | researchgate.net |
| HMP | Aqueous | -133.09 | -118.46 | -14.62 | -118.38 | researchgate.net |
HMP: 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole
Biochemical and Molecular Mechanistic Investigations of 7 Isopropyl 3 Methyl 1h Indazole Activity
Elucidation of Molecular Targets and Pathways
Research into 7-isopropyl-3-methyl-1H-indazole has revealed its ability to interact with a variety of molecular targets, leading to the modulation of key signaling pathways. These interactions are primarily centered on kinase inhibition, effects on G-protein coupled receptors, and interactions with enzyme active sites.
Kinase Inhibition Mechanisms
Indazole derivatives, including structures related to this compound, have demonstrated notable inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes. nih.gov The indazole core is considered a valuable pharmacophore in the development of kinase inhibitors. nih.gov
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is fundamental in regulating cell growth, proliferation, and survival and is often dysregulated in cancer. nih.gov Derivatives of 1H-indazole have been identified as inhibitors of this pathway. For instance, 3-ethynyl-1H-indazoles have been shown to be multiple PI3K/PDK1/mTOR inhibitors. nih.gov Specifically, some derivatives exhibit selectivity for the PI3Kα isoform. nih.gov The discovery of GDC-0032, a β-sparing phosphoinositide 3-kinase inhibitor, highlights the potential of complex indazole-containing structures in targeting this pathway. acs.org
Rho-associated coiled-coil containing protein kinase (ROCK-II): 5-substituted indazoles have shown inhibitory activity against ROCK-II, a kinase involved in regulating the actin cytoskeleton. google.com
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. nih.gov Tetrahydroindazoles have been identified as inhibitors of CDK2/cyclin complexes. nih.gov Furthermore, N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine has been discovered as a potent, orally available CDK inhibitor. researchgate.netsci-hub.se
Indoleamine 2,3-dioxygenase (IDO1): While IDO1 is an enzyme, its signaling is interconnected with kinase pathways. Novel 1,3-dimethyl-6-amino indazoles have been reported as IDO1 inhibitors. ijmphs.com
Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases, and their aberrant activation is implicated in various cancers. google.com Indazole-based compounds have been designed and synthesized as potent FGFR inhibitors. google.comwhiterose.ac.ukgoogle.com The 3-aminoindazole group, for example, can bind to the hinge region of the ATP binding site of FGFR1. nih.gov
Pim-3 Kinase: While direct inhibition of Pim-3 by this compound is not explicitly detailed in the provided results, the broader class of indazole derivatives is known to target various serine/threonine kinases. nih.gov
Table 1: Kinase Inhibition by Indazole Derivatives
| Kinase Target | Derivative Class | Key Findings |
|---|---|---|
| PI3K | 3-ethynyl-1H-indazoles | Multiple PI3K/PDK1/mTOR inhibition. nih.gov |
| ROCK-II | 5-substituted indazoles | Inhibitory activity against ROCK-II. google.com |
| CDK2 | Tetrahydroindazoles | Inhibition of CDK2/cyclin complexes. nih.gov |
| IDO1 | 1,3-dimethyl-6-amino indazoles | IDO1 inhibitors. ijmphs.com |
Modulatory Effects on G-Protein Coupled Receptors (e.g., CB1 Receptor Activity)
The endocannabinoid system, which includes the G-protein coupled cannabinoid receptors CB1 and CB2, plays a role in various physiological processes. jbclinpharm.org Indazole derivatives have been investigated for their activity at these receptors.
CB1 Receptor Activity: Pharmaceutically active indazole compounds have been developed with cannabinoid (CB)1 receptor binding activity. google.com Studies on synthetic cannabinoid receptor agonists have shown that compounds with an indazole core tend to exhibit high affinity for the CB1 receptor. nih.gov The in vitro activity of various halogenated indazole synthetic cannabinoids at the CB1 receptor has been systematically examined. researchgate.net
Enzyme Active Site Interactions
Beyond kinases, indazole derivatives interact with the active sites of other crucial enzymes.
Nitric Oxide Synthase (NOS): Indazole compounds are known to be selective inhibitors of nitric oxide synthase (NOS). nih.gov Specifically, 7-nitroindazole (B13768) is a known selective inhibitor of neuronal nitric oxide synthase (nNOS). wikipedia.orgnih.gov This inhibition is achieved through interaction with the enzyme's active site. wikipedia.org
Cyclooxygenase (COX) Enzymes: Pyrimidine derivatives have demonstrated inhibitory effects against COX-2 enzymes, which are involved in inflammation. rsc.org While not a direct indazole, this highlights the potential for related heterocyclic structures to target these enzymes.
Cellular Pathway Analysis
The interactions of this compound and its derivatives at the molecular level translate into broader effects on cellular signaling and survival pathways.
Disruption or Modulation of Signal Transduction Cascades (e.g., MAPK pathways)
The mitogen-activated protein kinase (MAPK) pathways are central to the regulation of cellular activities, including proliferation, stress response, and differentiation. nih.gov
MAPK Pathways: Indazole derivatives have been shown to modulate MAPK signaling. nih.gov For example, some galloyl benzamide-based indazole derivatives inhibit TNF-α-mediated phosphorylation of JNK and p38 MAPK. nih.gov The methyl-indazole moiety is predicted to be a key contributor to the potency of compounds that bind within the large hydrophobic pocket of MEK4, an upstream kinase in the MAPK pathway. nih.gov Furthermore, apoptosis signal-regulating kinase 1 (ASK1), a member of the MAPK pathway, is a target for novel 1H-indazole inhibitors. researchgate.net The activation of NF-κB and MAPK signaling pathways can be triggered by the binding of ligands to TLRs, a process that can be influenced by compounds that interact with this system. google.com
Inducement of Programmed Cell Death (Apoptosis) and DNA Fragmentation
A significant outcome of the modulation of cellular pathways by indazole derivatives is the induction of apoptosis, or programmed cell death.
Apoptosis and DNA Fragmentation: N-heterocyclic indolyl glyoxylamides, which share structural similarities with indazole derivatives, have been shown to induce apoptosis and cause DNA fragmentation in human cancer cells. acs.org The process of apoptosis is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies. acs.orggoogle.com The release of cytochrome c from mitochondria is an indicator of mitochondrial dysfunction that accompanies apoptosis, and overexpression of proteins like BOK can lead to apoptosis as measured by cytochrome c release and DNA fragmentation. acs.org Furthermore, some triazolo-triazinone derivatives have been shown to increase DNA fragmentation levels in lung cancer cell lines. rsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-ethynyl-1H-indazoles |
| GDC-0032 |
| N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine |
| 1,3-dimethyl-6-amino indazoles |
| 3-aminoindazole |
| 7-nitroindazole |
| N-heterocyclic indolyl glyoxylamides |
| Triazolo-triazinone derivatives |
| Galloyl benzamide-based indazole derivatives |
| Tetrahydroindazoles |
| Phosphoinositide 3-kinase |
| Rho-associated coiled-coil containing protein kinase |
| Cyclin-Dependent Kinase 2 |
| Indoleamine 2,3-dioxygenase |
| Fibroblast Growth Factor Receptors |
| Pim-3 Kinase |
| G-protein coupled cannabinoid receptors CB1 and CB2 |
| Nitric Oxide Synthase |
| Cyclooxygenase |
| Mitogen-activated protein kinase |
Investigation of Ligand-Protein Interactions and Binding Modes
While specific studies on this compound are not publicly available, research on analogous compounds offers a predictive framework for its potential binding behavior. Computational docking and X-ray crystallography studies of other indazole derivatives have revealed key interaction patterns with various protein families, particularly protein kinases.
For instance, molecular docking studies of various indazole derivatives have highlighted the importance of the indazole nitrogen atoms in forming hydrogen bonds with the hinge region of kinase ATP-binding sites. The aromatic nature of the indazole ring frequently facilitates π-π stacking interactions with phenylalanine or tyrosine residues within the binding pocket.
In a study on indazole-containing compounds targeting the influenza virus PA-PB1 protein interface, molecular docking revealed that the indazole ring can participate in cation-π interactions with charged residues like lysine, while other parts of the molecule form hydrogen bonds and hydrophobic interactions within the binding pocket. nih.gov
Table 1: Potential Ligand-Protein Interactions for this compound (Hypothetical, based on related compounds)
| Interaction Type | Potential Interacting Residues (Examples) | Moiety of this compound Involved |
| Hydrogen Bonding | Amide backbone of hinge region (e.g., Alanine, Cysteine) | Indazole N1-H or N2 |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Indazole ring |
| Hydrophobic Interactions | Leucine, Valine, Isoleucine, Alanine | 7-isopropyl group, 3-methyl group |
| Cation-π Interactions | Lysine, Arginine | Indazole ring |
Advanced Analytical and Spectroscopic Characterization Methods in Indazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of indazole compounds in both solution and solid states.
High-resolution solution-state NMR provides detailed information about the chemical environment of magnetically active nuclei, enabling the unambiguous assignment of the molecular structure of 7-isopropyl-3-methyl-1H-indazole.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For indazole derivatives, the chemical shifts of aromatic protons are typically observed in the downfield region due to the deshielding effect of the aromatic ring current. For instance, in a related compound, methyl 7-fluoro-1H-indazole-3-carboxylate, the aromatic protons appear between δ 7.21 and 7.85 ppm, while the methyl ester protons are observed as a singlet around 3.92 ppm. google.com The isopropyl group in this compound would be expected to show a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of carbon atoms in the indazole ring are influenced by the substituents and their positions. cdnsciencepub.commdpi.com Studies on various pyrazole (B372694) and indazole derivatives have shown that the chemical shifts at positions 3 and 5 are particularly sensitive to the tautomeric form present in solution. mdpi.com For substituted indoles, which share structural similarities, the carbon chemical shifts can vary significantly depending on the solvent. ipb.pt
¹⁹F NMR Spectroscopy: For fluorinated indazole analogs, ¹⁹F NMR is a powerful technique that offers direct insight into the fluorine's electronic environment. The chemical shift of the fluorine atom can be correlated with intermolecular interactions and structural features.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 0 - 15 | Proton environment, multiplicity reveals neighboring protons. |
| ¹³C | 0 - 220 | Carbon skeleton, sensitive to electronic effects and tautomerism. cdnsciencepub.commdpi.com |
| ¹⁹F | Varies | Electronic environment of fluorine, useful for studying fluorinated analogs. |
This table provides generalized chemical shift ranges and information for the specified nuclei in organic molecules.
Solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of molecules in their crystalline or amorphous solid forms. mst.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, which provide valuable information about molecular conformation and packing. mst.edu
Magic-angle spinning (MAS) is a common technique used in ssNMR to average out anisotropic interactions and obtain high-resolution spectra. mst.edu By analyzing the chemical shifts and coupling constants in ssNMR spectra, researchers can determine internuclear distances and torsion angles, providing a detailed picture of the three-dimensional structure of the molecule in the solid state. mst.edu For pyrazole derivatives, solid-state ¹³C and ¹⁵N CP/MAS NMR has been used to determine the predominant tautomer in the solid state. cdnsciencepub.commdpi.com This technique can be particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. scispace.com This is crucial for confirming the molecular formula of newly synthesized compounds like this compound. scispace.com Techniques such as electrospray ionization (ESI) are commonly used to generate ions from the analyte molecules for MS analysis. google.com For example, in the characterization of methyl 7-fluoro-1H-indazole-3-carboxylate, the protonated molecular ion [M+H]⁺ was observed at m/z 195, confirming its molecular weight. google.com
| Technique | Information Obtained | Accuracy |
| HRMS (e.g., ESI-TOF) | Precise molecular weight and elemental composition. | < 5 ppm |
This table highlights the key information obtained from High-Resolution Mass Spectrometry.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a vital tool for identifying the metabolites of indazole-containing compounds. nih.govnih.gov In studies of synthetic cannabinoids with an indazole-3-carboxamide core, such as ADB-BUTINACA, ultrahigh-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry (UHPLC-QE Orbitrap MS) has been employed to identify various metabolites. nih.govnih.govresearchgate.net The primary metabolic transformations observed for these compounds include hydroxylation, hydrolysis, and N-dealkylation. nih.govnih.gov The fragmentation patterns of the parent drug and its metabolites in the mass spectrometer provide characteristic ions that aid in their identification. For instance, many indazole-3-carboxamide synthetic cannabinoids exhibit a characteristic fragment ion corresponding to the indazole acylium cation. nih.gov
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsion angles, which are essential for confirming the absolute structure of a molecule. For indazole derivatives, X-ray crystallography can unambiguously assign the regiochemistry of substituents and reveal the details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. beilstein-journals.orgresearchgate.net
In a study of nitro-substituted 1H-indazoles, X-ray crystallography was used to determine the structures of their (1H-indazol-1-yl)methanol derivatives. nih.gov The analysis revealed the torsion angles of the methanol (B129727) substituent and provided insight into the molecular conformation. nih.gov For fluorinated indazole derivatives, crystallographic analysis has shown that the presence of fluorine can significantly alter the supramolecular organization and intermolecular interactions compared to their non-fluorinated counterparts.
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions that determine the crystal packing. researchgate.net |
This table summarizes the key structural parameters determined by X-ray crystallography.
Future Research Directions and Translational Perspectives for 7 Isopropyl 3 Methyl 1h Indazole
Innovations in Synthetic Strategies for Analog Development
The development of novel analogs of 7-isopropyl-3-methyl-1H-indazole is pivotal for expanding its therapeutic potential. Future synthetic strategies are likely to focus on efficiency, diversity, and the introduction of novel functionalities.
Key approaches include:
Flow Chemistry: This technology offers enhanced safety, reproducibility, and scalability for the synthesis of indazole derivatives. researchgate.net It allows for rapid production of multigram quantities of diverse indazoles on demand, which is crucial for extensive screening and development. researchgate.net
Intramolecular Ullmann-Type Reactions: A copper-catalyzed intramolecular Ullmann cyclization has been shown to be an effective method for creating the indazole core. researchgate.net Future research could optimize this reaction for a broader range of substrates, including those with varying electronic properties, to generate a diverse library of this compound analogs.
Fragment-Led De Novo Design: This strategy involves the identification of small molecular fragments that bind to a biological target, which are then grown or combined to create more potent and selective ligands. nih.gov This approach has been successfully used to develop 1H-indazole-based inhibitors of fibroblast growth factor receptors (FGFRs). nih.gov
Structure-Guided and Knowledge-Based Design: Leveraging existing structural information of target proteins can guide the synthesis of more potent and selective inhibitors. nih.gov This has been demonstrated in the development of indazole derivatives as inhibitors of epidermal growth factor receptor (EGFR) kinase and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov
Computational Design of Novel Indazole Architectures with Targeted Activity
Computational methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired biological activities.
Future computational efforts for this compound could involve:
Quantitative Structure-Activity Relationship (QSAR) Analysis: Both 2D and 3D-QSAR models can be developed to understand the relationship between the chemical structure of indazole derivatives and their biological activity. longdom.orglongdom.org These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. longdom.orglongdom.org
Molecular Docking and Virtual Screening: These techniques can be used to predict the binding mode and affinity of indazole derivatives to specific biological targets. longdom.orglongdom.orgbiotech-asia.org This allows for the virtual screening of large compound libraries to identify promising candidates for further experimental validation. longdom.org
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to validate the stability of the interaction and understand the molecular basis of binding. longdom.orglongdom.org
ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of compounds with favorable pharmacokinetic profiles. longdom.orglongdom.orgbiotech-asia.org
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The indazole scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.govbenthamdirect.com While some targets are known, there is vast potential to uncover new biological roles for this compound and its analogs.
Potential areas of exploration include:
Protein Kinase Inhibition: Many indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govtandfonline.com Targets of interest include Janus kinases (JAKs), Fibroblast growth factor receptors (FGFRs), Epidermal growth factor receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov
Neurodegenerative Diseases: Indazole-based compounds have shown promise in the context of neurodegenerative disorders. nih.gov For instance, the LRRK2 antagonist MLi-2, an indazole derivative, has demonstrated efficacy in models of neurodegeneration. nih.govbenthamdirect.com Furthermore, indazole-5-carboxamides have shown affinity for monoamine oxidases, suggesting potential applications in Parkinson's disease. nih.govbenthamdirect.com
Infectious Diseases: The indazole framework has been explored for its antimicrobial properties. nih.govbenthamdirect.com Analogs have demonstrated bactericidal and antifungal activity against various pathogens. nih.govbenthamdirect.com
Anti-inflammatory Activity: Indazole derivatives have been found to possess anti-inflammatory properties through mechanisms such as the inhibition of COX-2. nih.govbenthamdirect.com
Multidisciplinary Research Synergies in Indazole Chemistry
The successful translation of this compound from a laboratory chemical to a therapeutic agent will require a collaborative, multidisciplinary approach.
This synergy involves:
Medicinal and Synthetic Chemists: To design and synthesize novel, potent, and selective analogs.
Computational Scientists: To employ in silico methods for rational drug design, target identification, and pharmacokinetic profiling. longdom.orgbiotech-asia.org
Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action of new compounds.
Structural Biologists: To determine the crystal structures of indazole derivatives in complex with their biological targets, providing crucial insights for structure-based drug design.
By fostering these collaborations, the full therapeutic potential of the this compound scaffold can be explored and harnessed for the development of innovative treatments for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-isopropyl-3-methyl-1H-indazole?
- Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions or cyclization of hydrazine derivatives with substituted ketones. For example, cyclization of 2-isopropyl-4-methylphenylhydrazine with α,β-unsaturated carbonyl precursors under acidic conditions yields the indazole core. Characterization requires NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation .
Q. How should researchers document chemical synthesis to ensure reproducibility?
- Methodological Answer : Detailed protocols must include reagent sources (manufacturer, purity grade), reaction conditions (temperature, solvent, catalyst), and purification steps (column chromatography, recrystallization). Storage conditions (e.g., desiccated at -20°C) and batch-specific data (e.g., NMR spectra, HPLC traces) should be archived. Inconsistent reporting of these parameters can lead to irreproducible results .
Q. What analytical techniques are critical for validating this compound’s structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing isopropyl vs. methyl groups at C7 and C3). X-ray crystallography provides absolute stereochemical confirmation. Purity is quantified via reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer : Systematic modification of substituents (e.g., nitro, halogen, or aryl groups at C5/C6) can enhance target selectivity. Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinase enzymes or GPCRs. In vitro assays (e.g., IC₅₀ measurements against PKA or AMPA receptors) validate hypotheses. For example, nitro groups at C6 may increase electron-withdrawing effects, altering receptor interaction .
Q. How should researchers resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). A tiered approach includes:
- Replicating experiments under standardized conditions (e.g., identical ATP concentrations in kinase assays).
- Cross-validating with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Meta-analysis of published data to identify confounding variables (e.g., solvent effects in in vitro models) .
Q. What experimental designs are effective for elucidating the compound’s mechanism of action?
- Methodological Answer : Combine target-based assays (e.g., enzyme inhibition) with phenotypic screening (e.g., cytotoxicity in cancer cell lines). Use siRNA knockdown or CRISPR-Cas9 to confirm target relevance. Pharmacodynamic studies (e.g., Western blotting for downstream signaling proteins) and pharmacokinetic profiling (microsomal stability, PAMPA permeability) further clarify mechanisms .
Q. How can computational models improve the design of this compound derivatives?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict conformational stability in target binding pockets. QSAR models prioritize derivatives with favorable logP and polar surface area for blood-brain barrier penetration. Free-energy perturbation (FEP) calculations quantify binding energy changes upon substituent modification .
Q. What strategies mitigate off-target effects in preclinical studies?
- Methodological Answer : Employ counter-screening panels (e.g., Eurofins CEREP panel for 50+ receptors/enzymes). Use chemoproteomics (e.g., thermal shift assays) to identify unintended interactions. Dose-response curves (e.g., 10 nM–100 µM) differentiate specific vs. nonspecific effects. Toxicity profiling in zebrafish or organoids adds translational relevance .
Notes for Methodological Rigor
- Data Contradiction : Always cross-reference solubility data (DMSO vs. aqueous buffers) to avoid false negatives in cell-based assays .
- Target Validation : Combine genetic (knockout) and pharmacological (small-molecule inhibition) approaches to confirm target engagement .
- Ethical Reporting : Adhere to ICMJE guidelines for chemical documentation (e.g., CAS number, batch-specific purity) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
